molecular formula C12H21NO5 B6327237 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS No. 1822538-74-8

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B6327237
CAS No.: 1822538-74-8
M. Wt: 259.30 g/mol
InChI Key: SCKQPFVBRJQINF-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 It is a piperidine derivative, characterized by the presence of tert-butyl and methyl groups, along with hydroxyl and dicarboxylate functionalities

Scientific Research Applications

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to the MSDS for detailed safety and handling information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl and methyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
  • 1-Tert-butyl 2-methyl 3-hydroxypiperidine-1,2-dicarboxylate
  • 1-Tert-butyl 2-methyl 5-hydroxy-1,2-piperidinedicarboxylate

Uniqueness: 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKQPFVBRJQINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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